![molecular formula C9H11N3OS B1483956 1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol CAS No. 2091617-39-7](/img/structure/B1483956.png)
1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Overview
Description
Thiophene-2-ethylamine is an aromatic amine . It is a part of the Acros Organics product portfolio .
Synthesis Analysis
Thiophene-2-ethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .Molecular Structure Analysis
The molecular formula of thiophene-2-ethylamine is C6H9NS . The InChI Key is HVLUYXIJZLDNIS-UHFFFAOYSA-N . The SMILES string is C1=CSC(=C1)CCN .Physical And Chemical Properties Analysis
Thiophene-2-ethylamine is a liquid . It has a molecular weight of 127.21 g/mol . The boiling point is between 103.0°C to 105.0°C (15.0 mmHg) or 200-201 °C/750 mmHg . The refractive index is between 1.5490 to 1.5510 or 1.551 (lit.) . The density is 1.087 g/mL at 25 °C (lit.) .Scientific Research Applications
Antidepressant Activity
Research into thiophene-based pyrazolines has shown promising applications in the field of antidepressant medication. A study demonstrated that derivatives synthesized from thiophene and pyrazoline compounds exhibited significant antidepressant activity. Specifically, one derivative reduced immobility time in both forced swimming and tail suspension tests, indicating its potential as a therapeutic agent for depression. These findings suggest that compounds with a thiophene-based pyrazoline structure may be valuable in developing new antidepressant drugs (Mathew, Suresh, & Anbazhagan, 2014).
Antitumor and Antimicrobial Applications
Thiophene-based compounds have also shown promise in antitumor and antimicrobial applications. One study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines. This indicates the potential of thiophene-based compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016). Additionally, thiophene incorporating pyrazolone moieties were synthesized and evaluated for their antitumor activity, with some compounds exhibiting good activity. These compounds were also applied as disperse dyes on polyester fabric, indicating their versatility (Gouda, Fakhr Eldien, Girges, & Berghot, 2016).
Another study focused on the synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties, including the thiophene-2-yl-pyrazole, and evaluated their antimicrobial activity. The findings suggested that the antimicrobial activity of these compounds was dependent on the Schiff base moiety, with no cytotoxic activity observed, highlighting their potential use in antimicrobial applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Anti-inflammatory and Antibacterial Studies
The synthesis of novel 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles and their structural characterization were explored, with some compounds demonstrating excellent anti-inflammatory activity and antibacterial inhibitory potency in enzyme-based assays. This research underscores the potential of thiophene-pyrazol-tetrazole derivatives in the development of new anti-inflammatory and antibacterial agents (Kumbar, Kamble, Dasappa, Bayannavar, Khamees, Mahendra, Joshi, Dodamani, Rasal, & Jalalpure, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(2-aminoethyl)-5-thiophen-2-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-3-4-12-9(13)6-7(11-12)8-2-1-5-14-8/h1-2,5-6,11H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXSDKLIYNBDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N(N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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